Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a phenyl ring substituted with an ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by functionalization of the phenyl ring. One common method involves the condensation of diphenylhydrazone with pyridine in the presence of iodine . Another approach is the Buchwald–Hartwig reaction, where intermediate compounds are coupled with ethyl 3-aminobenzoate or ethyl 4-aminobenzoate .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods include the use of palladium-catalyzed reactions, such as the Miyaura borylation reaction and Suzuki coupling, to introduce various functional groups .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, sodium hydroxide for base-catalyzed reactions, and various palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- involves the inhibition of specific kinases. The compound binds to the ATP purine binding site of kinases, such as cyclin-dependent kinases (CDKs) and TRKs, forming hydrogen bonds with key amino acid residues. This binding inhibits the kinase activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-Pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family with distinct substitution patterns.
1H-Pyrazolo[4,3-c]pyridine: Known for its kinase inhibitory activity.
Uniqueness
Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. The presence of the ethoxy group on the phenyl ring contributes to its distinct pharmacokinetic properties, making it a promising candidate for further drug development .
Properties
CAS No. |
57259-58-2 |
---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(4-ethoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-14-11(8-16-15-12(14)9-17-18-15)13(19)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,17,18) |
InChI Key |
UUFCJXBBFXOXKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NC2=NNC=C12)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.